N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a fluorinated pyridine ring, and a carboxamide functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4 is commonly used in coupling reactions.
Bases: K3PO4 and other bases facilitate the deprotonation steps in coupling reactions.
Solvents: Organic solvents like toluene or DMF are often used to dissolve reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The bromothiophene moiety and the fluorinated pyridine ring can engage in π-π stacking interactions and hydrogen bonding with target proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide
- N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
- (5-bromothiophen-2-yl)methylamine
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide stands out due to the combination of its bromothiophene and fluorinated pyridine moieties. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2OS/c1-16(6-9-5-8(13)7-18-9)12(17)10-3-2-4-11(14)15-10/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVUMSNWVJIUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=NC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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